molecular formula C20H23N3O4 B7590716 2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid

2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid

Cat. No. B7590716
M. Wt: 369.4 g/mol
InChI Key: XXDQRJRSCBPLTG-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid, also known as DEA-BF, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation and differentiation. This compound has also been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways that are involved in cellular metabolism and stress response. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid in lab experiments is its ability to inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a potentially safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the potential synergistic effects of this compound in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers that can be used to predict patient response to treatment.

Synthesis Methods

2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid can be synthesized through a multi-step process that involves the reaction of 4-(diethylamino)benzoylhydrazine with 2-[2-(bromomethyl)phenoxy]acetic acid. The resulting product is then treated with sodium hydroxide to yield this compound.

Scientific Research Applications

2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid has been studied extensively for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, liver, and lung cancer cells. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.

properties

IUPAC Name

2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-23(4-2)17-11-9-15(10-12-17)20(26)22-21-13-16-7-5-6-8-18(16)27-14-19(24)25/h5-13H,3-4,14H2,1-2H3,(H,22,26)(H,24,25)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQRJRSCBPLTG-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.